molecular formula C10H11Cl3N2 B160678 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride CAS No. 94850-28-9

2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride

Cat. No.: B160678
CAS No.: 94850-28-9
M. Wt: 265.6 g/mol
InChI Key: XSDPVTXXLWEISX-UHFFFAOYSA-N
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Description

2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride is an indole derivative that has garnered attention due to its structural similarity to serotonin. This compound is a selective agonist for the 5-HT2A receptor, making it of significant interest in the field of neuroscience .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone under reflux conditions with methanesulfonic acid in methanol to yield the indole derivative . The reaction proceeds with good yield and involves multiple steps to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce various N-alkyl or N-acyl indole derivatives .

Scientific Research Applications

2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its action on the 5-HT2A receptor. By binding to this receptor, it modulates the release of neurotransmitters, influencing various neurological pathways. This interaction can affect mood, perception, and cognition, making it a valuable tool in neuroscience research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine Hydrochloride
  • 5-Methoxytryptamine Hydrochloride
  • 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine

Uniqueness

2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride stands out due to its high selectivity for the 5-HT2A receptor, which is not as pronounced in other similar compounds. This selectivity makes it particularly useful for studying the specific effects of 5-HT2A receptor activation .

Properties

IUPAC Name

2-(5,7-dichloro-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2.ClH/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7;/h3-5,14H,1-2,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDPVTXXLWEISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385148
Record name 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94850-28-9
Record name 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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